molecular formula C10H10N4O3 B12896454 N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide CAS No. 666829-34-1

N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide

Cat. No.: B12896454
CAS No.: 666829-34-1
M. Wt: 234.21 g/mol
InChI Key: DCDSNKAGPARXLL-UHFFFAOYSA-N
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Description

N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide is a chemical compound that belongs to the class of triazolidinones This compound is characterized by the presence of a triazolidinone ring, which is a five-membered ring containing three nitrogen atoms and two carbonyl groups The phenyl group attached to the triazolidinone ring is further substituted with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with triazolidinone derivatives under specific reaction conditions. One common method involves the use of acetic anhydride as a reagent to facilitate the formation of the acetamide group. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process and reducing the overall cost .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxides, while reduction reactions produce reduced forms of the compound. Substitution reactions result in various substituted derivatives of the phenyl ring .

Scientific Research Applications

N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide can be compared with other similar compounds, such as:

  • 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid
  • N-(1-benzoyl-3,5-dioxo-[1,2,4]triazolidin-4-yl)-benzamide
  • 1-(4-{[3,5-bis({[3,5-Dimethyl-4-(4-methyl-3,5-dioxo-1,2,4-triazolidin-1-yl)-phenoxy]methyl})phenyl]methoxy}-2,6-dimethyl-phenyl)-4-methyl-1,2,4-triazolidine-3,5-dione

These compounds share the triazolidinone core structure but differ in their substituents and overall molecular architecture. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

N-(4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)phenyl)acetamide is a synthetic compound characterized by its unique triazolidine structure, which is associated with various biological activities. This article explores its biological activity, including antimicrobial and potential anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a phenyl group attached to a triazolidinone moiety. The presence of two carbonyl groups at positions 3 and 5 of the triazolidine ring significantly influences its biological properties. The molecular formula is C10H10N4O3 with a molecular weight of 222.21 g/mol .

Antimicrobial Activity

Research indicates that compounds containing triazolidine rings exhibit notable antimicrobial activity. Specifically, this compound has shown efficacy against various bacterial strains. For instance:

  • Staphylococcus aureus : Exhibited significant inhibition.
  • Escherichia coli : Demonstrated comparable activity to established antibiotics like ampicillin .

The minimum inhibitory concentrations (MICs) for these bacteria were evaluated across different concentrations, showing moderate to good antimicrobial effects.

Bacterial StrainMIC (µg/mL)Comparison to Ampicillin
Staphylococcus aureus100Comparable
Escherichia coli200About 50% of ampicillin

Anticancer Potential

The anticancer properties of this compound have been suggested through structure-activity relationship studies. Similar compounds have been tested against various cancer cell lines using MTT assays to evaluate cell viability and apoptosis induction:

  • Cell Lines Tested :
    • PC3 (Prostate cancer)
    • MCF7 (Breast cancer)
    • SKNMC (Neuroblastoma)
  • Mechanism of Action :
    • Apoptosis induction was investigated through the activation of caspases 3, 8, and 9. Compounds structurally related to this compound showed enhanced caspase activation in the MCF7 cell line .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolidine derivatives similar to this compound:

  • Study A : Investigated a series of triazolidine derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent antibacterial activity with low MIC values .
  • Study B : Focused on anticancer activity where derivatives were tested against multiple cancer cell lines. The findings suggested that the presence of the triazolidine moiety is crucial for enhancing cytotoxicity against cancer cells .

Properties

CAS No.

666829-34-1

Molecular Formula

C10H10N4O3

Molecular Weight

234.21 g/mol

IUPAC Name

N-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]acetamide

InChI

InChI=1S/C10H10N4O3/c1-6(15)11-7-2-4-8(5-3-7)14-9(16)12-13-10(14)17/h2-5H,1H3,(H,11,15)(H,12,16)(H,13,17)

InChI Key

DCDSNKAGPARXLL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N2C(=O)NNC2=O

Origin of Product

United States

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